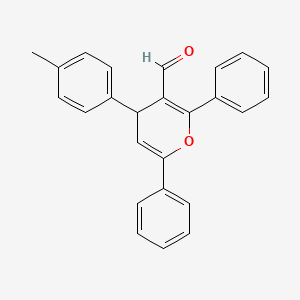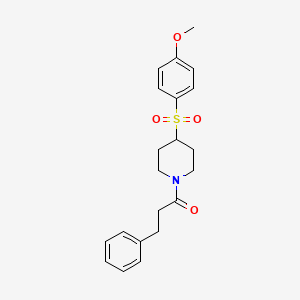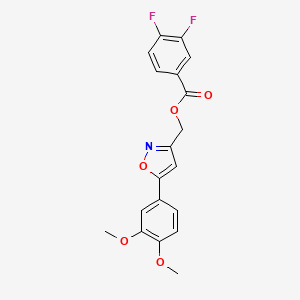
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde, commonly known as MDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPA belongs to the family of pyran compounds and has a molecular formula of C27H22O2.
Applications De Recherche Scientifique
MDPA has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, MDPA has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). MDPA has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and good electron-donating ability.
In biomedical research, MDPA has been studied for its potential therapeutic applications, including as an anti-cancer agent and as a neuroprotective agent. MDPA has been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes and activating pro-apoptotic genes. MDPA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of MDPA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, MDPA has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. MDPA has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis. In the brain, MDPA has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE and NF-κB pathways, respectively.
Biochemical and Physiological Effects
MDPA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, MDPA has been shown to induce apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic genes. MDPA has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In the brain, MDPA has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MDPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. MDPA is also relatively inexpensive compared to other organic compounds used in biomedical research. However, MDPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be taken when handling MDPA in lab experiments.
Orientations Futures
There are several future directions for the research on MDPA. One potential direction is to investigate the use of MDPA as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential use of MDPA as a photosensitizer in photodynamic therapy for cancer. Additionally, the development of new synthesis methods for MDPA and its derivatives could lead to the discovery of new compounds with improved properties and applications.
Conclusion
In conclusion, MDPA is a chemical compound with significant potential for various applications in organic electronics, optoelectronics, and biomedical research. MDPA has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the modulation of various signaling pathways in cells. While MDPA has some limitations, its advantages make it a promising compound for future research.
Méthodes De Synthèse
MDPA can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the aldol condensation reaction. The most commonly used method for synthesizing MDPA is the Claisen-Schmidt condensation reaction, which involves the reaction of 4-methylbenzaldehyde and acetophenone in the presence of a base catalyst. The reaction yields MDPA as a yellow solid with a high purity.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O2/c1-18-12-14-19(15-13-18)22-16-24(20-8-4-2-5-9-20)27-25(23(22)17-26)21-10-6-3-7-11-21/h2-17,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLYZXCMYCLNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(OC(=C2C=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2936549.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)

![Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2936554.png)

![2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2936556.png)
![4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2936557.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2936558.png)
![6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2936562.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2936564.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2936566.png)